2-Benzoylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Organic Synthesis

One primary application of 2-Benzoylthiophene lies in its role as a precursor for the synthesis of other organic compounds. Its structure provides a reactive carbonyl group (C=O) that can undergo various transformations, allowing chemists to create more complex molecules. For instance, studies have explored its use in the synthesis of heterocyclic compounds containing both thiophene and benzene rings [].

Studies on Antihistaminic Activity

Research suggests that 2-Benzoylthiophene might possess antihistaminic properties. A study published in the Journal of Photochemistry and Photobiology A: Chemistry investigated its ability to inhibit histamine release from mast cells and basophils, cells involved in allergic reactions []. This potential antihistaminic activity warrants further investigation to determine its efficacy and mechanism of action.

Photochemical and Photophysical Properties

2-Benzoylthiophene exhibits interesting photochemical and photophysical properties. Research has explored its behavior in its excited state, particularly its ability to act as a photosensitizer. A study in the Journal of Photochemistry and Photobiology A: Chemistry examined its role in generating skatolyl radicals through light-induced reactions []. Understanding its photochemical properties could be valuable in various research fields, such as photocatalysis and organic solar cells.

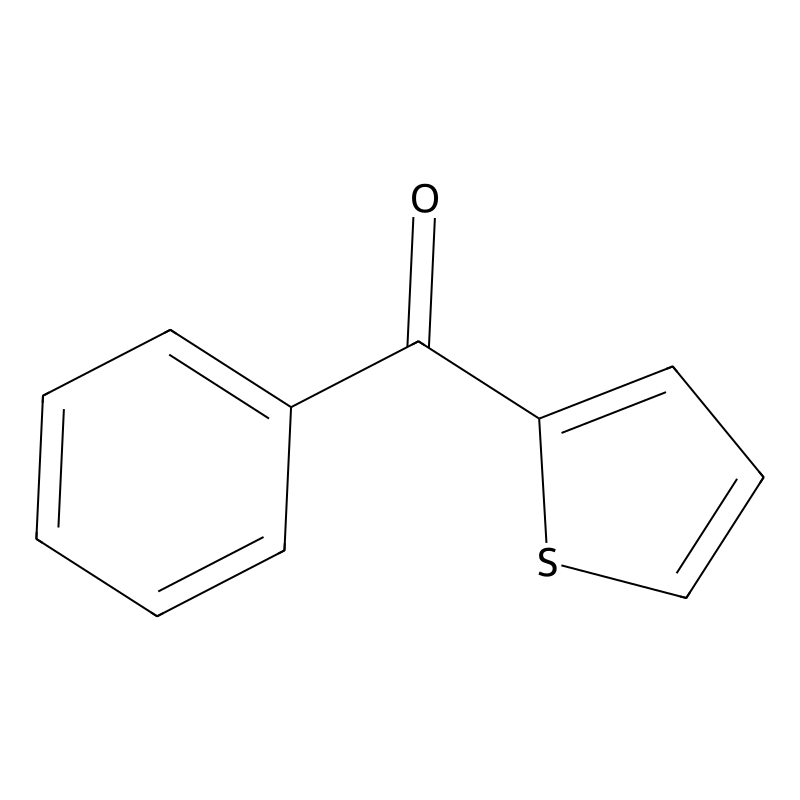

2-Benzoylthiophene is an organic compound characterized by the presence of a benzoyl group attached to the second position of a thiophene ring. Its molecular formula is C₁₁H₈OS, and it has a molecular weight of approximately 188.25 g/mol. The compound features a five-membered heterocyclic ring containing sulfur, which contributes to its unique chemical properties and reactivity. The structure can be represented as follows:

textO || C6H5-C \ S / \ C C

2-Benzoylthiophene exhibits notable photochemical properties and reactivity, making it a subject of interest in both synthetic organic chemistry and material science.

2-Benzoylthiophene can be irritating to the skin, eyes, and respiratory system []. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Specific data on its toxicity is limited, and further research is needed for a complete safety profile.

Research indicates that 2-benzoylthiophene and its derivatives exhibit various biological activities, particularly in the field of cancer research. For instance, certain derivatives have been identified as microtubule-targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This property is attributed to their ability to bind to the colchicine site on microtubules, making them potential candidates for developing anticancer therapies.

The synthesis of 2-benzoylthiophene can be achieved through several methods:

- Direct Acylation: One common approach involves the acylation of thiophene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

- Cyclization Reactions: Another method includes cyclization reactions involving thiophene derivatives and aromatic aldehydes or ketones under acidic conditions .

- Photochemical Synthesis: Photochemical methods have also been explored for synthesizing various benzoylthiophenes by irradiating appropriate precursors .

2-Benzoylthiophene finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing anticancer agents.

- Material Science: Its photochemical properties make it useful in the development of photonic materials and sensors.

- Organic Synthesis: It is employed as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-benzoylthiophene often focus on its binding affinity with proteins, particularly those involved in cancer pathways. For instance, studies have demonstrated that certain derivatives can effectively bind to microtubules, disrupting their function and leading to cytotoxic effects on cancer cells . Additionally, molecular docking studies have been conducted to predict binding interactions with various biological targets.

Several compounds share structural similarities with 2-benzoylthiophene, including:

- 3-Benzoylthiophene: Similar in structure but with the benzoyl group at the third position; it exhibits different reactivity patterns.

- 2-Acetylthiophene: Contains an acetyl group instead of a benzoyl group; it shows distinct biological activities compared to 2-benzoylthiophene.

- Benzothiophene: A fused ring system that lacks the carbonyl functionality but shares some chemical properties.

Comparison TableCompound Structural Feature Unique Property 2-Benzoylthiophene Benzoyl group at position 2 Microtubule-targeting agent 3-Benzoylthiophene Benzoyl group at position 3 Different reactivity due to positional change 2-Acetylthiophene Acetyl group Distinct biological activity Benzothiophene Fused ring system Lacks carbonyl functionality

| Compound | Structural Feature | Unique Property |

|---|---|---|

| 2-Benzoylthiophene | Benzoyl group at position 2 | Microtubule-targeting agent |

| 3-Benzoylthiophene | Benzoyl group at position 3 | Different reactivity due to positional change |

| 2-Acetylthiophene | Acetyl group | Distinct biological activity |

| Benzothiophene | Fused ring system | Lacks carbonyl functionality |

Appearance and Organoleptic Characteristics

2-Benzoylthiophene exhibits distinctive visual characteristics that vary based on purity and crystallization conditions. The compound typically appears as a crystalline solid at room temperature [1] [2] [3]. The physical form ranges from powder to well-formed crystals, depending on the preparation and purification methods employed [1] [2] [4] [5].

The color characteristics of 2-benzoylthiophene show considerable variation. Pure samples generally display colors ranging from light yellow to amber, with some preparations exhibiting darker hues extending to dark green [1] [2] [4] [5]. This color variation is commonly observed in aromatic ketone compounds and may be attributed to trace impurities or different polymorphic forms [3].

The compound maintains its solid state at standard room temperature conditions [3]. When handled under appropriate storage conditions, 2-benzoylthiophene demonstrates good stability in its crystalline form [1] [5].

Melting and Boiling Points

The melting point of 2-benzoylthiophene has been extensively documented across multiple sources, with consistent values reported in the literature. The compound exhibits a melting point range of 55-58°C under standard atmospheric conditions [1] [2] [6] [4]. Some sources report slightly narrower ranges, such as 55-57°C [6] [7] or 56-58°C [1] [5], indicating good reproducibility in measurements across different laboratories and preparation methods.

The boiling point of 2-benzoylthiophene is reported as 300°C at standard atmospheric pressure [1] [2] [6] [8] [9]. Under reduced pressure conditions, the compound demonstrates lower boiling points, as expected from fundamental thermodynamic principles. Specifically, at 0.5 mmHg pressure, the boiling point is reduced to 124-126°C [1] [2] [6], making it amenable to distillation purification under vacuum conditions.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 55-58°C | Standard pressure | [1] [2] [6] [4] |

| Boiling Point | 300°C | Standard pressure | [1] [2] [6] [8] |

| Boiling Point | 124-126°C | 0.5 mmHg | [1] [2] [6] |

Solubility Profile

The solubility characteristics of 2-benzoylthiophene reflect its predominantly hydrophobic nature, consistent with its aromatic structure containing both benzene and thiophene rings [10]. The compound exhibits very low solubility in water due to its hydrophobic character [10]. This limited aqueous solubility is typical for aromatic ketones and is an important consideration for applications requiring aqueous media.

In contrast to its poor water solubility, 2-benzoylthiophene demonstrates excellent solubility in common organic solvents [8]. The compound is readily soluble in dichloromethane and chloroform [8], making these solvents particularly useful for purification and analytical procedures. Additionally, the compound shows good solubility in other common organic solvents typically used in synthetic organic chemistry [8].

The LogP (octanol-water partition coefficient) value of 2.970 indicates strong partitioning into the organic phase [11], confirming its lipophilic nature and providing quantitative support for its solubility profile observations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-benzoylthiophene. The ¹H NMR spectrum, obtained at 400 MHz in deuterated chloroform, reveals the expected aromatic proton patterns consistent with the molecular structure [12].

The ¹H NMR spectroscopic data shows characteristic resonances at δ 7.88-7.85 (multiplet, 2H), 7.74-7.71 (multiplet, 1H), 7.66-7.64 (multiplet, 1H), 7.60 (triplet, J = 7.4 Hz, 1H), 7.50 (triplet, J = 7.6 Hz, 2H), and 7.18-7.15 (multiplet, 1H) [12]. These chemical shifts are consistent with aromatic protons in both the phenyl and thiophene ring systems, with the downfield shifts reflecting the electron-withdrawing influence of the carbonyl group.

The ¹³C NMR spectrum, recorded at 100 MHz in deuterated chloroform, provides complementary structural information [12]. The carbon resonances appear at δ 188.2, 143.7, 138.2, 134.8, 134.2, 132.3, 129.2, 128.4, and 128.0 [12]. The most characteristic resonance at δ 188.2 corresponds to the carbonyl carbon, confirming the ketone functionality. The remaining signals in the aromatic region (δ 128-144) are attributed to the various carbon atoms in the phenyl and thiophene rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a valuable tool for functional group identification in 2-benzoylthiophene. The compound exhibits characteristic absorption bands that correspond to its structural features, particularly the carbonyl group and aromatic systems [13].

The carbonyl stretching vibration represents the most diagnostic feature in the infrared spectrum of 2-benzoylthiophene. Aromatic ketones typically display C=O stretching vibrations in the region of 1650-1700 cm⁻¹ [13]. The specific frequency depends on the electronic environment and conjugation effects present in the molecule.

Aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the fingerprint region between 1400-1600 cm⁻¹ [13]. The thiophene ring system contributes additional characteristic vibrations, including C-S stretching modes that appear at lower frequencies.

The out-of-plane bending vibrations in the region 675-900 cm⁻¹ provide information about the substitution pattern of the aromatic rings [14]. These vibrations are particularly useful for confirming the 2-substitution pattern on the thiophene ring.

Mass Spectrometry

Mass spectrometric analysis of 2-benzoylthiophene provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of 188.25 g/mol [15] [2].

The fragmentation pattern of 2-benzoylthiophene has been studied in detail [16]. The spectrum suggests that loss of mass units 28 with phenyl migration from the molecular ion is a likely occurrence [16]. This fragmentation pathway is characteristic of aromatic ketones and provides structural information about the connectivity within the molecule.

Additional fragmentation processes involve cleavage of the C-CO bond, leading to formation of thiophene-containing fragments and phenyl-containing ions. The relative intensities of these fragments provide insight into the stability of different parts of the molecular structure under electron impact conditions.

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-benzoylthiophene exhibits complex features arising from multiple chromophoric systems within the molecule [17] [18]. The spectrum represents a composite of transitions involving several more or less independent chromophores [18].

The first absorption band appears near 260 nm and includes transitions of both the benzoyl and thienyl chromophores [17] [18]. This band shows moderate bathochromic shift and intensification relative to the parent thiophene, caused by conjugation of the carbonyl group with the thiophene ring [17].

The second absorption band occurs near 280 nm and is attributed to the n→π* transition of the 2-thienoyl chromophore [17] [18]. This transition is characteristic of the carbonyl group attached to the thiophene ring system and provides important information about the electronic structure.

Weak, long wavelength structured absorption with a 0-0 band near 380 nm is due to the carbonyl n→π* transition [18]. This transition is essentially unaffected by methyl substitution and represents the lowest energy electronic transition in the molecule.

| Absorption Band | λmax (nm) | Assignment | Reference |

|---|---|---|---|

| First absorption band | ~260 | Benzoyl and thienyl chromophores | [17] [18] |

| Second absorption band | ~280 | n→π* transition of 2-thienoyl chromophore | [17] [18] |

| Long wavelength absorption | ~380 (0-0 band) | Carbonyl n→π* transition | [18] |

Electronic Properties

Electron Distribution

The electron distribution in 2-benzoylthiophene is characterized by delocalization across the conjugated π-system encompassing both the thiophene ring and the carbonyl group [19]. Theoretical calculations using ab initio quantum chemical methods based on multiconfigurational wave functions have provided detailed insights into the electronic structure [19].

The ground state electronic configuration shows significant π-electron delocalization arising from the conjugation between the thiophene ring and the benzoyl substituent [20] [21]. The electron density distribution reflects the aromatic character of both ring systems, with additional polarization induced by the electron-withdrawing carbonyl group.

Density functional theory calculations reveal that the electronic structure is influenced by both inductive effects due to the presence of sulfur and the increased π-electron delocalization [20] [21]. The sulfur atom in the thiophene ring contributes to the overall electron distribution through its lone pair electrons and polarizability [20].

Dipole Moment and Polarizability

The dipole moment of 2-benzoylthiophene provides quantitative information about the charge distribution within the molecule. The permanent dipole moment arises from the asymmetric distribution of electron density, particularly influenced by the electron-withdrawing carbonyl group and the electron-rich thiophene ring [22] [23].

Comparative studies with related thiophene derivatives indicate that the dipole moment is significantly influenced by the position and nature of substituents [22] [23]. The 2-position substitution pattern in 2-benzoylthiophene results in stronger conjugation between the substituent and the thiophene ring compared to 3-substituted analogs [22] [23].

The polarizability of 2-benzoylthiophene reflects its ability to develop induced dipole moments in response to external electric fields [24]. The compound exhibits substantial polarizability due to its extended π-system and the presence of the polarizable sulfur atom [24] [25]. The calculated polarizability values indicate significant delocalization of the π-electron system [25].

Redox Behavior

The redox properties of 2-benzoylthiophene are characterized by its ability to undergo both oxidation and reduction processes [19] [26]. The compound exhibits photochemical reactivity that depends on the nature of its excited states, particularly the lowest triplet states [19].

Theoretical analysis has identified two low-lying triplet states: T₁(π→π) and T₂(n→π), which are close in energy with the π→π* state slightly lower [19]. These excited states are responsible for the photoreactivity of the chromophore and show different photochemical behavior that can be rationalized from theoretical data [19].

The compound can undergo oxidative processes, particularly at the sulfur atom of the thiophene ring [26]. Photochemical and electrochemical oxygenation studies have demonstrated that thiophene derivatives, including 2-benzoylthiophene, can be oxidized to form sulfoxides and sulfones under appropriate conditions [26].

The reduction behavior of 2-benzoylthiophene involves the carbonyl group, which can accept electrons to form radical anion intermediates [27]. The compound has been studied in photoreduction reactions where it acts as an electron acceptor, forming ketyl radicals through hydrogen abstraction processes [28].

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

Other CAS

Wikipedia

Dates

2: Bekhit AA, Haimanot T, Hymete A. Evaluation of some 1H-pyrazole derivatives as a dual acting antimalarial and anti-leishmanial agents. Pak J Pharm Sci. 2014 Nov;27(6):1767-73. PubMed PMID: 25362601.

3: Canturk P, Kucukoglu K, Topcu Z, Gul M, Gul HI. Effect of some bis Mannich bases and corresponding piperidinols on DNA topoisomerase I. Arzneimittelforschung. 2008;58(12):686-91. PubMed PMID: 19202742.

4: Gul HI, Cizmecioglu M, Zencir S, Gul M, Canturk P, Atalay M, Topcu Z. Cytotoxic activity of 4'-hydroxychalcone derivatives against Jurkat cells and their effects on mammalian DNA topoisomerase I. J Enzyme Inhib Med Chem. 2009 Jun;24(3):804-7. doi: 10.1080/14756360802399126. PubMed PMID: 18830876.

5: Gul HI, Calls U, Ozturk Z, Tutar E, Calikiran L. Evaluation of anticonvulsant activities of bis(3-aryl-3-oxo-propyl) ethylamine hydrochlorides and 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides. Arzneimittelforschung. 2007;57(3):133-6. PubMed PMID: 17469646.

6: Gul HI, Sahin F, Gul M, Ozturk S, Yerdelen KO. Evaluation of antimicrobial activities of several mannich bases and their derivatives. Arch Pharm (Weinheim). 2005 Jul;338(7):335-8. PubMed PMID: 15981301.

7: Gul HI, Gul M, Erciyas E. Toxicity of some bis Mannich bases and corresponding piperidinols in the brine shrimp (Artemia salina) bioassay. J Appl Toxicol. 2003 Jan-Feb;23(1):53-7. PubMed PMID: 12518337.

8: Nabana T, Togo H. Reactivities of novel [hydroxy(tosyloxy)iodo]arenes and [hydroxy(phosphoryloxy)iodo]arenes for alpha-tosyloxylation and alpha-phosphoryloxylation of ketones. J Org Chem. 2002 Jun 14;67(12):4362-5. PubMed PMID: 12054975.

9: Baumgartner MT, Gallego MH, Pierini AB. Synthesis of 2-Phenyl-1-(2-thienyl)- and 2-Aryl-1-(2-furyl)ethanones by the S(RN)1 Mechanism. Relative Reactivities of Enolate Ions of Ketones. J Org Chem. 1998 Sep 4;63(18):6394-6397. PubMed PMID: 11672276.

10: Hsu LY, Lee CF, Chou TC, Ding YA. 2-Heteroaryl 2-substituted phenylketone derivatives and their inhibitory activity on platelet aggregation. J Pharm Pharmacol. 1995 Sep;47(9):762-7. PubMed PMID: 8583390.

11: De Guidi G, Chillemi R, Costanzo LL, Giuffrida S, Sortino S, Condorelli G. Molecular mechanism of drug photosensitization. 5. Photohemolysis sensitized by Suprofen. J Photochem Photobiol B. 1994 May;23(2-3):125-33. PubMed PMID: 8040753.

12: Massa S, Di Santo R, Costi R, Simonetti G, Retico A, Apuzzo G, Artico M. Antifungal agents. III. Naphthyl and thienyl derivatives of 1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane. Farmaco. 1993 Jun;48(6):725-36. PubMed PMID: 8373500.

13: Wascher TC, Dittrich P, Kukovetz WR. LG 6-101 and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats. Naunyn Schmiedebergs Arch Pharmacol. 1992 Apr;345(4):473-7. PubMed PMID: 1620247.

14: Wascher TC, Dittrich P, Kukovetz WR. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia. Arzneimittelforschung. 1991 Feb;41(2):119-24. PubMed PMID: 2043172.

15: Reid AA, Kim CH, Thurkauf A, Monn JA, de Costa B, Jacobson AE, Rice KC, Bowen WD, Rothman RB. Wash-resistant inhibition of phencyclidine- and haloperidol-sensitive sigma receptor sites in guinea pig brain by putative affinity ligands: determination of selectivity. Neuropharmacology. 1990 Nov;29(11):1047-53. PubMed PMID: 1965013.

16: de Costa BR, George C, Burke TR Jr, Rafferty MF, Contreras PC, Mick SJ, Jacobson AE, Rice KC. Synthesis, configuration, and evaluation of two conformationally restrained analogues of phencyclidine. J Med Chem. 1988 Aug;31(8):1571-5. PubMed PMID: 3397994.